D-(+)-Raffinose pentahydrate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate is a complex carbohydrate compound. It is a type of oligosaccharide, which is a carbohydrate composed of a small number of monosaccharide units. This compound is known for its unique structure and properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate typically involves the enzymatic or chemical glycosylation of the respective monosaccharides. The reaction conditions often require specific enzymes or catalysts to facilitate the formation of glycosidic bonds between the sugar units. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure the correct linkage and configuration of the sugars.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce the desired oligosaccharide. The fermentation broth is then subjected to purification processes, such as chromatography and crystallization, to isolate the compound in its pure form. The pentahydrate form is obtained by controlling the hydration conditions during the crystallization process.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sugar alcohols.
Substitution: Halogenated or alkylated sugars.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and as a potential prebiotic.
Medicine: Explored for its potential therapeutic effects, including its role in modulating the immune system and its use as a drug delivery agent.
Industry: Used in the food industry as a sweetener and in the production of bio-based materials.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It can also interact with cell surface receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of alpha-D-glucopyranosyl and beta-D-fructofuranosyl units.
Lactose: Composed of beta-D-galactopyranosyl and beta-D-glucopyranosyl units.
Maltose: Composed of two alpha-D-glucopyranosyl units.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate is unique due to its specific glycosidic linkage and the presence of three different monosaccharide units. This structural complexity gives it distinct properties and functionalities compared to other simpler disaccharides and oligosaccharides.
Properties
IUPAC Name |
2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17629-30-0 |
Source
|
Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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